molecular formula C5H8O2 B13800890 (1R,2S)-cyclopent-3-ene-1,2-diol CAS No. 170211-24-2

(1R,2S)-cyclopent-3-ene-1,2-diol

Cat. No.: B13800890
CAS No.: 170211-24-2
M. Wt: 100.12 g/mol
InChI Key: VQWAZBMRMSMLPG-CRCLSJGQSA-N
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Description

(1R,2S)-cyclopent-3-ene-1,2-diol is a chiral organic compound with a cyclopentene ring structure and two hydroxyl groups attached to the first and second carbon atoms. The compound’s stereochemistry is specified by the (1R,2S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-cyclopent-3-ene-1,2-diol can be achieved through various methods. One common approach involves the asymmetric dihydroxylation of cyclopentene using a chiral catalyst. This reaction typically employs osmium tetroxide (OsO4) in the presence of a chiral ligand, such as (DHQ)2PHAL, to achieve high enantioselectivity. The reaction is carried out under mild conditions, often at room temperature, and yields the desired diol with high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-cyclopent-3-ene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the diol can yield cyclopentane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.

Major Products

    Oxidation: Cyclopentane-1,2-dione, cyclopentane-1,2-dicarboxylic acid.

    Reduction: Cyclopentane-1,2-diol.

    Substitution: Cyclopent-3-ene-1,2-dichloride, cyclopent-3-ene-1,2-dibromide.

Scientific Research Applications

(1R,2S)-cyclopent-3-ene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential role in enzyme-catalyzed reactions and as a substrate for studying enzyme specificity.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (1R,2S)-cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity. For example, the hydroxyl groups can form hydrogen bonds with active site residues of enzymes, facilitating catalytic reactions. Additionally, the compound’s stereochemistry can influence its ability to interact with chiral receptors, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-cyclopent-3-ene-1,2-diol: The enantiomer of (1R,2S)-cyclopent-3-ene-1,2-diol with opposite stereochemistry.

    Cyclopent-3-ene-1,2-diol: The racemic mixture containing both (1R,2S) and (1S,2R) enantiomers.

    Cyclopent-3-ene-1,2-dione: The oxidized form of the diol with two carbonyl groups.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications requiring high selectivity, such as in asymmetric synthesis and chiral recognition studies. The compound’s ability to undergo various chemical transformations also makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

170211-24-2

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(1R,2S)-cyclopent-3-ene-1,2-diol

InChI

InChI=1S/C5H8O2/c6-4-2-1-3-5(4)7/h1-2,4-7H,3H2/t4-,5+/m0/s1

InChI Key

VQWAZBMRMSMLPG-CRCLSJGQSA-N

Isomeric SMILES

C1C=C[C@@H]([C@@H]1O)O

Canonical SMILES

C1C=CC(C1O)O

Origin of Product

United States

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